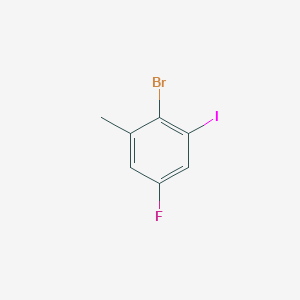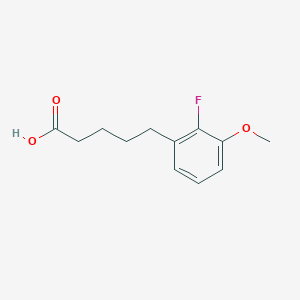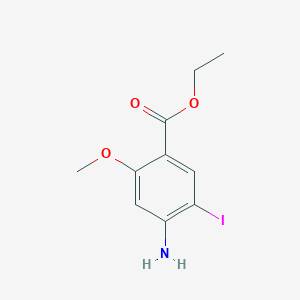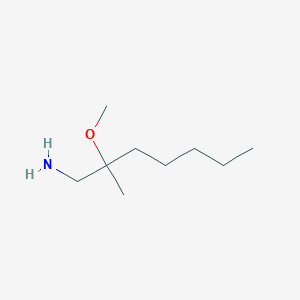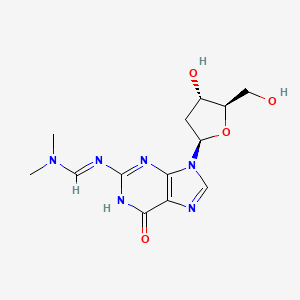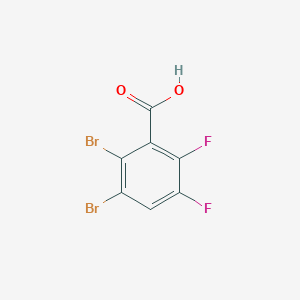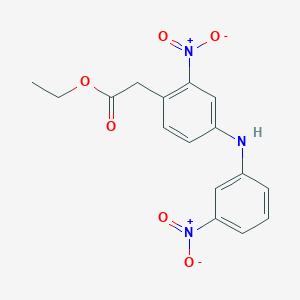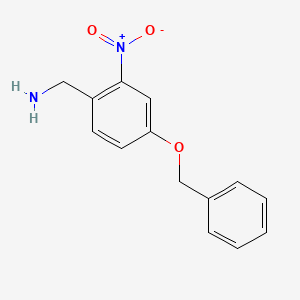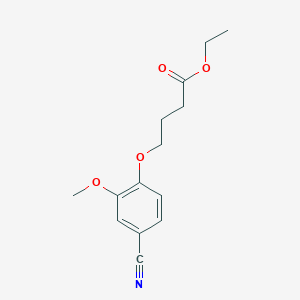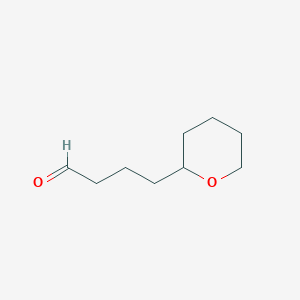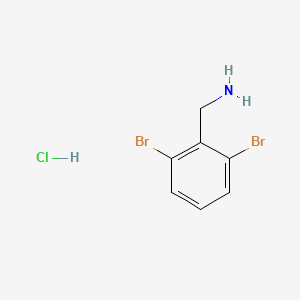![molecular formula C27H28F3N7O2 B13096007 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines several heterocyclic rings, making it a valuable subject for studies in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the pyrazole, pyrimidine, and piperidine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
科学的研究の応用
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Piperidinyl-pyrazole derivatives: These compounds have similar functional groups and are used in medicinal chemistry research.
Uniqueness
The uniqueness of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate lies in its combination of multiple heterocyclic rings and functional groups, which confer specific biological activities and make it a versatile compound for various research applications.
特性
分子式 |
C27H28F3N7O2 |
|---|---|
分子量 |
539.6 g/mol |
IUPAC名 |
3-[3-[2-(1-piperidin-4-ylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]pentanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H27N7.C2HF3O2/c1-2-17(6-9-26)18-4-3-5-19(12-18)22-14-29-25-23(22)15-28-24(31-25)20-13-30-32(16-20)21-7-10-27-11-8-21;3-2(4,5)1(6)7/h3-5,12-17,21,27H,2,6-8,10-11H2,1H3,(H,28,29,31);(H,6,7) |
InChIキー |
VDYOLUCKVGPCNA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC#N)C1=CC=CC(=C1)C2=CNC3=NC(=NC=C23)C4=CN(N=C4)C5CCNCC5.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


